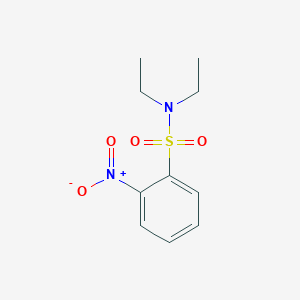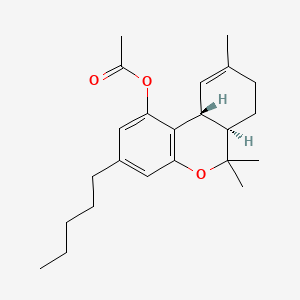
Tetrahydrocannabinol acetate
概要
説明
Tetrahydrocannabinol (THC) is a terpenoid found in cannabis. It is the principal psychoactive constituent of cannabis and one of at least 113 total cannabinoids identified on the plant . THC is used for treatment of anorexia associated with AIDS as well as nausea and vomiting associated with cancer chemotherapy .
Synthesis Analysis
The synthetic approach to THC requires fewer than half of the steps involved in earlier reports, avoids lengthy procedures for the synthesis of the terpene fragment, eliminates the use of oxidative steps that lead to undesirable side products, affords over fivefold improvement in overall yield, and incorporates the costly deuterated resorcinols near the end of the synthetic sequence .Molecular Structure Analysis
The molecular structure of THC is available as a 2D Mol file . The structure and function of THC have been studied extensively .Chemical Reactions Analysis
The chemical reactions of THC have been studied in various contexts. For example, four mutant THCA synthases were constructed and purified, and their enzymatic activities were assayed by monitoring the conversion of CBGA to THCA .Physical And Chemical Properties Analysis
The physical and chemical properties of THC include a specific rotation of -152° (ethanol), a boiling point of 155–157 °C (311–315 °F) at 0.05mmHg, and a solubility in water of 0.0028 mg/mL (23 °C) .科学的研究の応用
- THCA exhibits anti-inflammatory effects by modulating immune responses. It interacts with the endocannabinoid system, potentially reducing inflammation associated with conditions like arthritis, Crohn’s disease, and neuroinflammation .
- Research suggests that THCA may protect neurons from oxidative stress and inflammation. It could be relevant in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- THCA has shown promise in alleviating nausea and vomiting, particularly in cancer patients undergoing chemotherapy. It acts on the body’s cannabinoid receptors, providing relief .
- Although more studies are needed, preclinical research indicates that THCA may inhibit tumor growth and metastasis. It induces apoptosis (cell death) and suppresses angiogenesis (blood vessel formation) in cancer cells .
- THCA may stimulate appetite, making it relevant for patients with appetite loss due to conditions like HIV/AIDS or cancer. It works through the endocannabinoid system, influencing hunger and food intake .
- THCA might have analgesic properties, potentially reducing pain perception. It interacts with CB1 receptors in the nervous system, affecting pain pathways .
Anti-Inflammatory Properties
Neuroprotective Effects
Antiemetic (Anti-Nausea) Activity
Anticancer Potential
Appetite Stimulation
Pain Management
作用機序
Target of Action
Tetrahydrocannabinol (THC) acetate, like its parent compound THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in cells of the immune system .
Mode of Action
THC acetate acts as a partial agonist at the CB1 and CB2 receptors The activation of these receptors leads to a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . This interaction results in various changes at the cellular level, leading to the psychoactive effects associated with THC.
Biochemical Pathways
The biochemical pathways affected by THC involve the synthesis of various cannabinoids in the Cannabis sativa plant . The biosynthesis of cannabinoids starts from the non-mevalonate pathways, which produce dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These components are coupled by geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), a precursor for a broad range of terpenoids .
Pharmacokinetics
It’s known that thc, when orally administered, is almost completely absorbed by the gastrointestinal tract . Due to first-pass metabolism in the liver and the high lipid solubility of THC, only about 5 to 20% reaches circulation . The acetate group in THC acetate is thought to protect the THC from being broken down by enzymes, potentially increasing THC levels in the blood and brain .
Result of Action
The activation of CB1 and CB2 receptors by THC acetate can lead to various molecular and cellular effects. For instance, THC has been shown to reduce tumor progression by stimulating apoptosis and autophagy, and inhibiting two significant hallmarks of cancer pathogenesis: metastasis and angiogenesis . The degree of these anticancer effects depends on the origin of the tumor site, the expression of cannabinoid receptors on tumor cells, and the dosages and types of thc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THC acetate. For instance, short-term environmental stresses can induce changes in the cannabinoid profiles of Cannabis sativa, particularly drought stress, which has been shown to alter cannabinoid production by decreasing CBD and THC accumulation while increasing CBG by 40% . .
Safety and Hazards
将来の方向性
The therapeutic effects of molecules produced by the plant species Cannabis sativa have since their discovery captured the interest of scientists and society, and have spurred the development of a multidisciplinary scientific field with contributions from biologists, medical specialists, and chemists .
特性
IUPAC Name |
[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSJDIJFWQLOA-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177698 | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrocannabinol acetate | |
CAS RN |
23132-17-4 | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocannabinol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.9-TETRAHYDROCANNABINOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stability of Tetrahydrocannabinol acetate in e-liquids?
A1: Research indicates that the stability of both Δ9-Tetrahydrocannabinol acetate and Δ8-Tetrahydrocannabinol acetate in e-liquids can be affected by storage conditions and the presence of diluents. [, , ] Further studies are needed to fully understand the degradation pathways and long-term stability of these compounds in e-liquid formulations.
Q2: Are there any studies on the pharmacological activity of Tetrahydrocannabinol acetate analogues?
A2: Yes, studies have investigated the pharmacological activity of various 9-substituted Δ8-Tetrahydrocannabinol analogues. [, ] These studies explored the impact of different substituents at the C-9 position on biological activity in mice, including hypoactivity, hypothermia, and antinociceptive effects. Findings suggest that a methyl group at the C-9 position is significant for producing hypoactivity and hypothermia. Interestingly, hydroxyethyl substitution at position 9 was found to reduce antinociceptive activity, contrasting with previous findings on hydroxymethyl substitution.
Q3: What analytical techniques are used to study Tetrahydrocannabinol acetate?
A3: While specific analytical techniques are not detailed in the provided abstracts, research on Tetrahydrocannabinol acetate and its analogues would likely employ a range of analytical chemistry methods. These may include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation, identification, and quantification. [] Further techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used for structural characterization.
Q4: Are there any documented cases of adverse effects related to Tetrahydrocannabinol acetate?
A4: One study reported a case of a panic attack following the inhalation of Tetrahydrocannabinol acetate using an e-cigarette device. [] This highlights the need for further research into the potential psychological and physiological effects of Tetrahydrocannabinol acetate, particularly given its increasing prevalence in e-cigarette products.
Q5: What is the significance of the research on 9α, 10α-epoxy-hexahydrocannabinol acetate?
A5: Research on 9α, 10α-epoxy-hexahydrocannabinol acetate explores its transformations under different chemical conditions. [] This type of research is crucial for understanding the stability and potential degradation pathways of Tetrahydrocannabinol acetate and related compounds. Understanding these transformations can inform proper storage, handling, and formulation of products containing these compounds.
Q6: Is there any research on the toxicity of Tetrahydrocannabinol and related compounds?
A6: Yes, earlier research investigated the acute toxicity of various cannabinoids, including natural charas Tetrahydrocannabinol acetate, its synthetic homolog parahexyl, cannabinol, and cannabidiol, in various animal models. [] This research, while dated, provides insights into the potential toxicity profiles of these compounds and highlights the need for continued research into the long-term effects of Tetrahydrocannabinol acetate in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



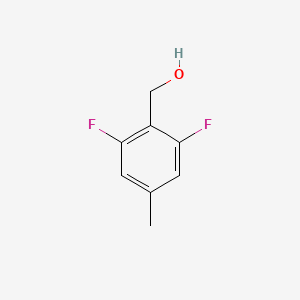
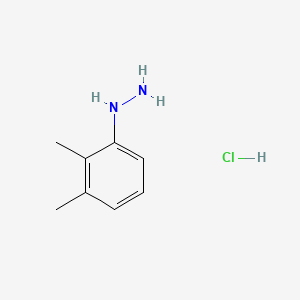
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)
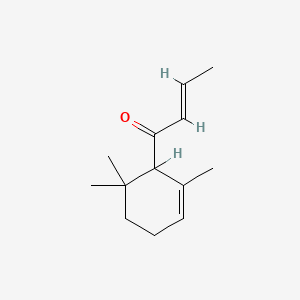
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
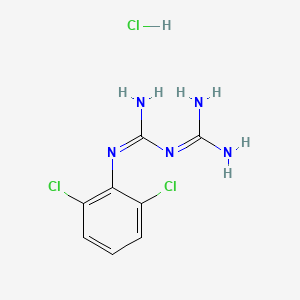
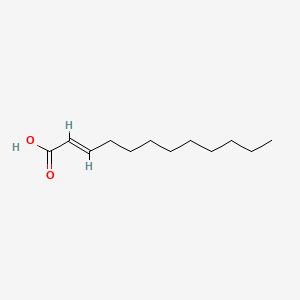
![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
